Cas no 852367-17-0 (1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione)

1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
- 1,2-Ethanedione, 1-(2,6-dimethyl-4-morpholinyl)-2-(1H-indol-3-yl)-
- 1-(2,6-dimethylmorpholino)-2-(1H-indol-3-yl)ethane-1,2-dione
- MLS-0454651.0002
- AKOS024594787
- F0675-0034
- cid_18554036
- MLS-0454651.0001
- SR-01000134517-1
- 1-(2,6-dimethyl-4-morpholinyl)-2-(1H-indol-3-yl)ethane-1,2-dione
- 852367-17-0
- BDBM84078
- CCG-31350
- CHEMBL1864520
- SR-01000134517
-
- Inchi: 1S/C16H18N2O3/c1-10-8-18(9-11(2)21-10)16(20)15(19)13-7-17-14-6-4-3-5-12(13)14/h3-7,10-11,17H,8-9H2,1-2H3
- InChI Key: UMYBEXKFRRPZGU-UHFFFAOYSA-N
- SMILES: C(N1CC(C)OC(C)C1)(=O)C(C1C2=C(NC=1)C=CC=C2)=O
Computed Properties
- Exact Mass: 286.13174244g/mol
- Monoisotopic Mass: 286.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 416
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 62.4Ų
Experimental Properties
- Density: 1.236±0.06 g/cm3(Predicted)
- Boiling Point: 481.2±55.0 °C(Predicted)
- pka: 14.86±0.30(Predicted)
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0675-0034-3mg |
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
852367-17-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0675-0034-20mg |
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
852367-17-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0675-0034-2μmol |
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
852367-17-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0675-0034-5μmol |
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
852367-17-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0675-0034-50mg |
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
852367-17-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0675-0034-10mg |
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
852367-17-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0675-0034-1mg |
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
852367-17-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0675-0034-15mg |
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
852367-17-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0675-0034-4mg |
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
852367-17-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0675-0034-100mg |
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
852367-17-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 |
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione Related Literature
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
Additional information on 1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
Introduction to 1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (CAS No. 852367-17-0)
1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, identified by its CAS number 852367-17-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by the presence of both morpholine and indole moieties, which are well-known for their diverse biological activities. The unique arrangement of these heterocyclic rings, coupled with the presence of a diketone functional group, positions this compound as a promising candidate for further exploration in medicinal chemistry.
The molecular structure of 1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione consists of a central ethane backbone bridging two distinct pharmacophoric regions: the morpholine ring and the indole ring. The morpholine moiety, with its two methyl substituents at the 2 and 6 positions, contributes to the compound's solubility and stability in various solvents. This feature is particularly advantageous in pharmaceutical applications where solubility is a critical factor for drug bioavailability. Additionally, the indole ring, known for its involvement in numerous biological pathways, adds another layer of potential therapeutic activity.
In recent years, there has been a surge in research focused on developing novel compounds that combine the structural features of morpholine and indole. These dual-heterocyclic systems have shown promise in modulating various biological targets, including enzymes and receptors involved in inflammation, pain signaling, and neurodegenerative diseases. The diketone functional group in 1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione further enhances its potential as a pharmacophore by providing multiple sites for chemical modification and interaction with biological targets.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors. The morpholine ring can serve as a scaffold for designing molecules that interact with specific binding pockets on target proteins, while the indole moiety can be tailored to enhance binding affinity and selectivity. This dual functionality makes 1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione an attractive candidate for further optimization as an inhibitor of key enzymes involved in disease pathways.
Recent studies have highlighted the importance of structure-based drug design in identifying novel therapeutic agents. Computational modeling techniques have been instrumental in predicting the binding modes of 1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione with various biological targets. These studies have revealed that the compound can adopt multiple conformations that are compatible with different binding sites on target proteins. This flexibility suggests that 852367-17-0 may exhibit broad-spectrum activity against multiple targets, making it a valuable tool for drug discovery.
The synthesis of 1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione presents both challenges and opportunities for chemists. The presence of multiple stereocenters requires careful consideration during synthetic planning to ensure high enantiomeric purity. Advances in asymmetric synthesis have provided new methodologies for constructing complex molecules like this one with high precision. Additionally, the diketone group offers multiple reactive sites that can be exploited for further derivatization, allowing chemists to fine-tune the properties of the compound.
In conclusion,852367-17-x represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of morpholine and indole moieties, coupled with the presence of a diketone functional group, makes it an exciting candidate for further exploration in drug discovery. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, compounds like this one will play a crucial role in advancing our understanding of disease mechanisms and developing novel treatments.
852367-17-0 (1-(2,6-dimethylmorpholin-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione) Related Products
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)



